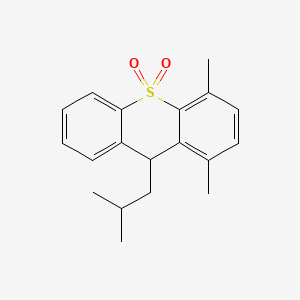
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound belongs to the thioxanthene family, which is characterized by a tricyclic structure containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of thioxanthene derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common practices to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thioxanthene derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents, Friedel-Crafts catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated thioxanthenes, alkylated thioxanthenes.
Applications De Recherche Scientifique
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioxanthene: The parent compound with a similar tricyclic structure but lacking the methyl and isopropyl groups.
1,4-Dimethylthioxanthene: A derivative with only methyl groups attached.
9-Isopropylthioxanthene: A derivative with only an isopropyl group attached.
Uniqueness
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione is unique due to the presence of both methyl and isopropyl groups, which enhance its chemical reactivity and potential applications. This combination of functional groups allows for a broader range of chemical reactions and interactions, making it a valuable compound in various scientific fields.
Propriétés
Numéro CAS |
65845-19-4 |
|---|---|
Formule moléculaire |
C19H22O2S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1,4-dimethyl-9-(2-methylpropyl)-9H-thioxanthene 10,10-dioxide |
InChI |
InChI=1S/C19H22O2S/c1-12(2)11-16-15-7-5-6-8-17(15)22(20,21)19-14(4)10-9-13(3)18(16)19/h5-10,12,16H,11H2,1-4H3 |
Clé InChI |
RMJBJIYCHAZAOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(C3=CC=CC=C3S(=O)(=O)C2=C(C=C1)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


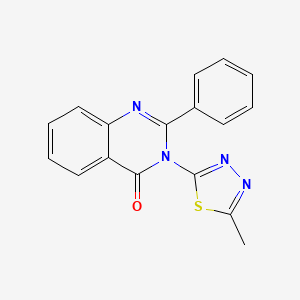
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)

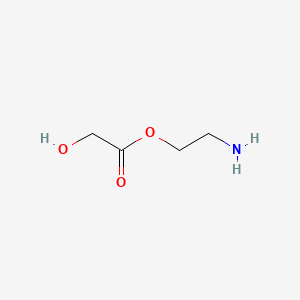
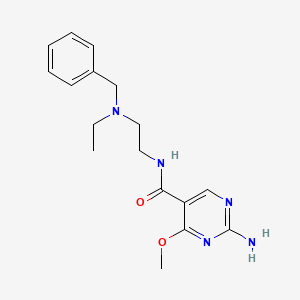

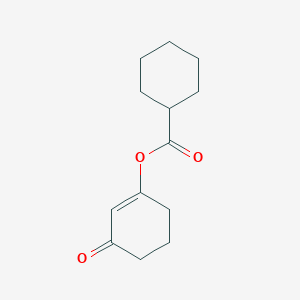

![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
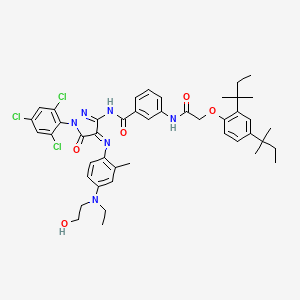
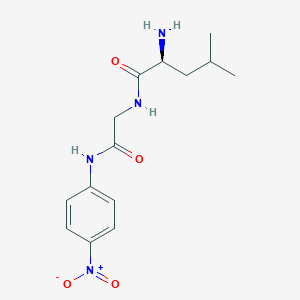
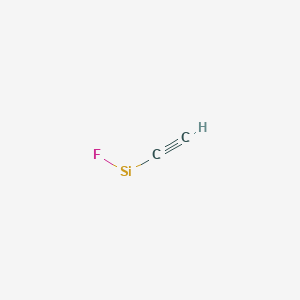
![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
